molecular formula C16H18N4S B6447030 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole CAS No. 2549000-13-5

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole

Cat. No. B6447030
CAS RN: 2549000-13-5
M. Wt: 298.4 g/mol
InChI Key: BZOUSIWMYUHQGV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Metal Chelation and Coordination Chemistry

Due to its benzothiazole moiety, the compound can chelate metal ions. Researchers have investigated its coordination behavior with transition metals, which could have implications in catalysis and materials science.

For more in-depth information, you can refer to the following sources:

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). Molecules, 26(3), 1269. Link
  • Novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)-1H-benzotriazole scaffold as potent histone deacetylase inhibitors. (2018). Journal of Chemical Sciences, 130(3), 1-10. Link

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole” and similar compounds could have potential applications in drug development.

properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-3-4-14-15(12(11)2)18-16(21-14)20-8-13(9-20)7-19-6-5-17-10-19/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOUSIWMYUHQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole

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